molecular formula C21H17N3O3S B2796929 2-phenyl-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine CAS No. 380575-74-6

2-phenyl-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine

Cat. No.: B2796929
CAS No.: 380575-74-6
M. Wt: 391.45
InChI Key: OEJAHZUNEPRVCN-UHFFFAOYSA-N
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Description

2-phenyl-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine is a complex organic compound that features a unique combination of functional groups, including a phenyl ring, a sulfonyl group, a pyridine moiety, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the phenylsulfonyl group and the pyridin-3-ylmethyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The pyridine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfonyl group would yield sulfone derivatives, while reduction of a nitro group would yield an amine.

Scientific Research Applications

2-phenyl-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 2-phenyl-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-4-(phenylsulfonyl)-1,3-oxazole: Lacks the pyridin-3-ylmethyl group, which may affect its reactivity and applications.

    4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine: Lacks the phenyl group, which may influence its chemical properties.

Uniqueness

2-phenyl-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine is unique due to the presence of both the phenylsulfonyl and pyridin-3-ylmethyl groups, which confer distinct chemical and biological properties

Biological Activity

2-Phenyl-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C21H17N3O3S
  • Molecular Weight : 389.44 g/mol
  • IUPAC Name : 4-(benzenesulfonyl)-2-phenyl-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Preparation of the oxazole ring.
  • Introduction of the phenylsulfonyl group.
  • Addition of the pyridin-3-ylmethyl group.

Key reagents often include strong bases like sodium hydride and solvents such as dimethylformamide (DMF) .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of both the phenylsulfonyl and pyridin-3-ylmethyl groups enhances its reactivity and biological profile.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown efficacy in inhibiting Bcl-2 family proteins, which are crucial in regulating apoptosis .

Inhibition Studies

In vitro assays have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) vary depending on the specific cancer type but generally fall within the nanomolar range.

Case Studies

  • Case Study on Breast Cancer : A study evaluated the effects of this compound on MCF7 breast cancer cells. Results showed a significant reduction in cell viability and induction of apoptosis, suggesting potential as a therapeutic agent .
  • Case Study on Leukemia : Another investigation focused on acute myeloid leukemia (AML) cells treated with this compound. The findings indicated that it effectively reduced cell proliferation and induced cell cycle arrest at the G1 phase .

Comparison with Similar Compounds

Compound NameKey FeaturesBiological Activity
2-Pyridylmethyl Phenyl SulfoneLacks oxazole ringModerate anticancer activity
4-(Phenylsulfonyl)-1,3-OxazoleLacks pyridin groupLimited biological activity

The unique combination of structural features in this compound contributes to its enhanced biological activity compared to similar compounds.

Properties

IUPAC Name

4-(benzenesulfonyl)-2-phenyl-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c25-28(26,18-11-5-2-6-12-18)21-20(23-15-16-8-7-13-22-14-16)27-19(24-21)17-9-3-1-4-10-17/h1-14,23H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJAHZUNEPRVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CN=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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